molecular formula C11H7F3N2O B6496329 2-[3-(trifluoromethyl)phenoxy]pyrazine CAS No. 2549023-02-9

2-[3-(trifluoromethyl)phenoxy]pyrazine

Cat. No.: B6496329
CAS No.: 2549023-02-9
M. Wt: 240.18 g/mol
InChI Key: DIBZFFMLBBHSOX-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]pyrazine (CAS: Not explicitly provided; referenced in ) is a heteroaromatic compound featuring a pyrazine core substituted with a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, making it a critical functional group in agrochemical and pharmaceutical intermediates .

For example, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine is synthesized via substitution reactions on dichloropyrazine precursors using hydrazine hydrate and phenoxy-group donors under reflux conditions . Similarly, chlorinated pyrazines (e.g., 2-chloro-3-aminopyrazine) serve as intermediates for introducing phenoxy or trifluoromethyl groups in agrochemical syntheses .

Applications: Trifluoromethylated pyrazines are prevalent in herbicides (e.g., propyrisulfuron) and fungicides, where their electron-withdrawing substituents enhance target binding and environmental stability .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-9(6-8)17-10-7-15-4-5-16-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBZFFMLBBHSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(trifluoromethyl)phenoxy]pyrazine typically involves the following steps:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated pyrazine with a phenol derivative bearing a trifluoromethyl group.

Chemical Reactions Analysis

2-[3-(trifluoromethyl)phenoxy]pyrazine can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(trifluoromethyl)phenoxy]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Synthesis Highlights Applications/Properties References
2-[3-(Trifluoromethyl)phenoxy]pyrazine C₁₁H₇F₃N₂O -O-C₆H₄-CF₃ at pyrazine C2 Likely via Cl-substitution on pyrazine Agrochemical intermediates
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine C₁₂H₈ClF₃N₂O₂ -OCH₂-C₆H₄-O-CF₃, -Cl at pyrazine C2, C6 Substitution on 2,6-dichloropyrazine Medicinal chemistry intermediate
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine C₁₁H₆FN₅O₃ -O-C₆H₃(F)(NO₂) fused with triazolo-pyrazine Multi-step substitution and cyclization Biologically active intermediate
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C₇H₈F₃N₃ -CF₃ at pyrazine C2, hydrogenated ring Cyclocondensation of hydrazines CNS drug candidates (e.g., 5-HT modulators)

Substituent Impact :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group increases electrophilicity of the pyrazine ring, facilitating nucleophilic substitutions. Chlorine atoms (e.g., in 2-chloro-6-...pyrazine) further activate the ring for subsequent reactions .
  • Phenoxy vs. Methoxy: Trifluoromethoxy (-OCF₃) substituents () offer greater hydrolytic stability compared to -CF₃-phenoxy groups, influencing compound half-life in biological systems .

Challenges and Innovations

  • Synthetic Limitations : Chlorine-free pyrazines (e.g., 2-hydroxypyrazine) resist trifluoromethoxy group installation, necessitating pre-functionalized intermediates .
  • Yield Optimization : Multi-step syntheses (e.g., propyrisulfuron’s 16% total yield) highlight the need for catalytic improvements, such as flow chemistry or microwave-assisted reactions .

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